molecular formula C10H11NO2 B1589190 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22246-12-4

6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1589190
CAS RN: 22246-12-4
M. Wt: 177.2 g/mol
InChI Key: WLQWIZAWNPYMBR-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

A mixture of {2-[3-(methyloxy)phenyl]ethyl}carbamate (30 g crude) and polyphosphoric acid (116 g) was maintained at 120-140° C. for 1 hr. After cooling to room temperature, water was added. The solution was adjusted to pH=9 with 6N sodium hydroxide and the organic products extracted with ethyl acetate. The combined organic layers were concentrated under reduced pressure and the residue was purified by column chromatography to afford 6-(methyloxy)-3,4-dihydro-1(2H)-isoquinolinone (10 g, 40%). 1H NMR(CDCl3) δ 8.0 (1H), 6.85 (1H), 6.7 (1H), 6.35 (1H), 3.85 (3H), 3.55 (2H), 2.95 (2H).
Name
{2-[3-(methyloxy)phenyl]ethyl}carbamate
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH:11][C:12](=[O:14])[O-])[CH:6]=[CH:7][CH:8]=1.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][CH:8]=1)[C:12](=[O:14])[NH:11][CH2:10][CH2:9]2 |f:1.2|

Inputs

Step One
Name
{2-[3-(methyloxy)phenyl]ethyl}carbamate
Quantity
30 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CCNC([O-])=O
Name
polyphosphoric acid
Quantity
116 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 (± 10) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the organic products extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 36.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.